
ACORINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acorine is a naturally occurring alkaloid found in various plant species, including Acorus calamus, Acorus gramineus, and Acorus tatarinowii. It has been traditionally used for its therapeutic properties, such as improving cognitive function, treating digestive disorders, and alleviating pain. This compound is also known for its potent anti-arrhythmic effects .
准备方法
Synthetic Routes and Reaction Conditions
Acorine can be synthesized through various methods. One common approach involves the isolation of the compound from the epigeal parts of Aconitum coreanum . The structure of this compound has been established as 2-acetyl-14-hydroxy-hetesine . The synthetic route typically involves the extraction of the plant material followed by purification using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified to obtain this compound in its pure form .
化学反应分析
Types of Reactions
Acorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Acorine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-arrhythmic, anti-inflammatory, and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as a natural remedy in traditional medicine.
作用机制
Acorine exerts its effects primarily through its interaction with ion channels and receptors in the body. It has been shown to modulate the activity of sodium and potassium channels, leading to its anti-arrhythmic effects . Additionally, this compound influences various signaling pathways, including those involved in inflammation and pain perception .
相似化合物的比较
Acorine is similar to other alkaloids found in the Aconitum genus, such as Guanfu base A and its analogues . These compounds also possess anti-arrhythmic properties and share a similar chemical structure. this compound is unique due to its specific molecular configuration and its potent effects on ion channels .
List of Similar Compounds
This compound stands out due to its specific therapeutic applications and its unique mechanism of action, making it a valuable compound in both traditional and modern medicine.
属性
CAS 编号 |
1394-49-6 |
|---|---|
分子式 |
C22H29NO5 |
分子量 |
387.47 g/mol |
同义词 |
2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


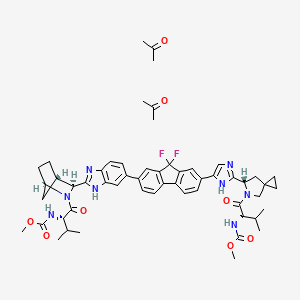
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
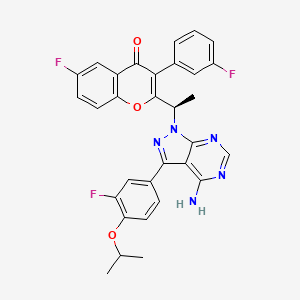
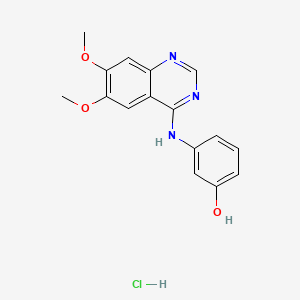
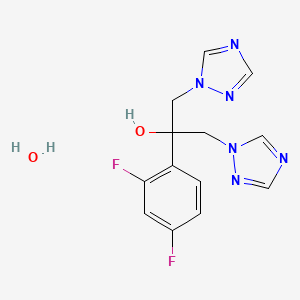
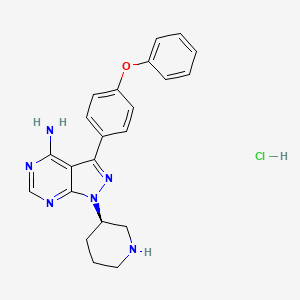
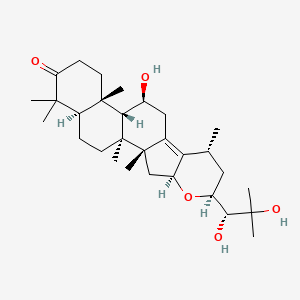
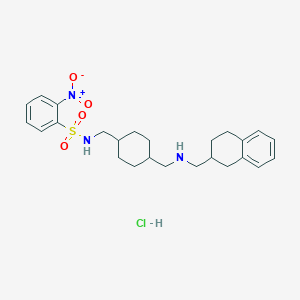
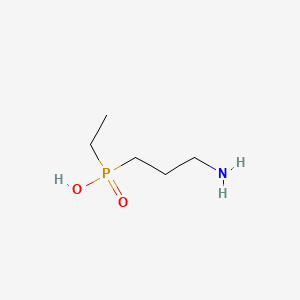
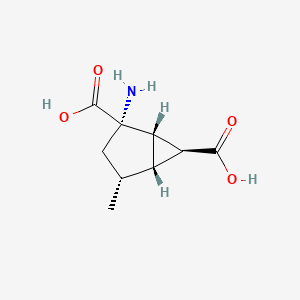
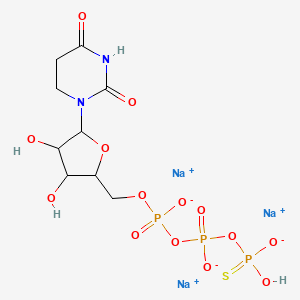
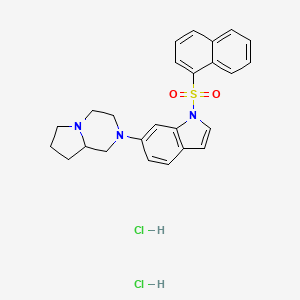
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

